4-[(2,6-Dimethylphenyl)acetyl]morpholine
Description
4-[(2,6-Dimethylphenyl)acetyl]morpholine is a morpholine derivative characterized by a 2,6-dimethylphenyl group attached via an acetyl linker to the 4-position of the morpholine ring. The acetyl linker introduces polarity, while the 2,6-dimethylphenyl group contributes steric bulk and lipophilicity. This structural combination may affect solubility, bioavailability, and receptor binding, making it a candidate for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H19NO2/c1-11-4-3-5-12(2)13(11)10-14(16)15-6-8-17-9-7-15/h3-5H,6-10H2,1-2H3 |
InChI Key |
RAEDLWYIDRUXJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)CC(=O)N2CCOCC2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)N2CCOCC2 |
solubility |
34.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethomorph (4-(3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine)
- Structure : Morpholine substituted with an acryloyl group bearing 4-chlorophenyl and 3,4-dimethoxyphenyl substituents.
- Key Differences :
- The acryloyl group replaces the acetyl linker, introducing conjugated double bonds and additional aromatic substituents.
- Chlorine and methoxy groups enhance electron-withdrawing and donating properties, respectively, altering reactivity and toxicity.
- Classification : CLH hazard class FA ("Fatal if swallowed") .
Xylometazoline Hydrochloride (2-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-1H-imidazole hydrochloride)
- Structure : Imidazole core with a 4-tert-butyl-2,6-dimethylphenylmethyl group.
- Key Differences :
- Replaces morpholine with an imidazole ring, altering hydrogen-bonding capacity and basicity.
- The tert-butyl group increases steric hindrance compared to the acetyl linker.
- Therapeutic Use : Adrenergic vasoconstrictor, highlighting the role of aromatic substituents in receptor targeting .
N-[4-(2-Aminoethyl)phenyl]acetamide
- Structure: Acetamide group linked to a 4-(2-aminoethyl)phenyl moiety.
- The aminoethyl group introduces polarity, likely enhancing aqueous solubility compared to 4-[(2,6-Dimethylphenyl)acetyl]morpholine .
4-(2-[(4-Fluorophenyl)sulfanyl]acetyl)-2,6-dimethylphenyl N,N-dimethylcarbamate
- Structure : Combines a 2,6-dimethylphenyl group with a sulfanyl-acetyl linker and dimethylcarbamate.
- Key Differences :
4-(Azetidin-3-yl)-2,6-dimethylmorpholine
- Structure : Morpholine substituted with an azetidine (4-membered ring) at the 4-position and methyl groups at 2,6-positions.
- Methyl groups on the morpholine ring (vs. the phenyl group in the target compound) limit steric interactions .
(2,6-Dimethylphenyl)aminoacetic Acid
- Structure: Carboxylic acid derivative with a 2,6-dimethylphenylamino group.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | ~235.3 | 2,6-Dimethylphenyl, acetyl | Amide, morpholine | Moderate lipophilicity, rigid scaffold |
| Dimethomorph | 410.87 | 4-Chlorophenyl, 3,4-dimethoxyphenyl | Acryloyl, morpholine | High toxicity (FA classification) |
| Xylometazoline HCl | 280.84 | 4-tert-Butyl-2,6-dimethylphenyl | Imidazole, tertiary amine | Vasoconstrictor activity |
| 4-(2-[(4-Fluorophenyl)sulfanyl]acetyl)-2,6-dimethylphenyl carbamate | 361.43 | 4-Fluorophenylsulfanyl, carbamate | Sulfur, ester | High predicted boiling point |
| (2,6-Dimethylphenyl)aminoacetic Acid | 226.25 | 2,6-Dimethylphenylamino | Carboxylic acid | Enhanced water solubility |
Research Findings and Implications
- Structural Flexibility vs. Rigidity : Morpholine-based compounds (e.g., dimethomorph, target compound) exhibit rigid backbones, favoring receptor binding, while imidazole or azetidine derivatives (e.g., xylometazoline) may prioritize conformational adaptability .
- Substituent Effects: Electron-withdrawing groups (e.g., chlorine in dimethomorph) correlate with increased toxicity, whereas polar groups (e.g., carboxylic acid in (2,6-Dimethylphenyl)aminoacetic Acid) enhance solubility .
- Molecular Weight and Bioavailability : Heavier compounds like 4-(2-[(4-Fluorophenyl)sulfanyl]acetyl)-2,6-dimethylphenyl carbamate (361.43 g/mol) may face challenges in membrane permeability compared to lighter analogs .
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